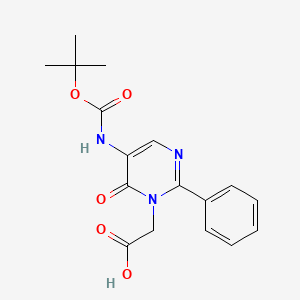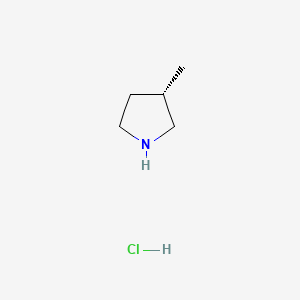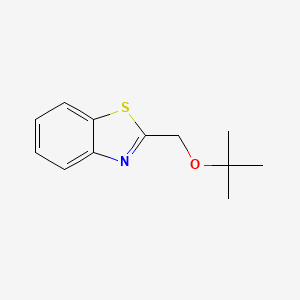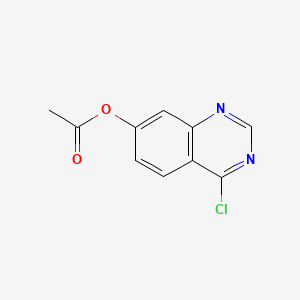
2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains a tert-butoxycarbonyl (Boc) group. The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .
Synthesis Analysis
The Boc group can be introduced into a molecule through a reaction with di-tert-butyl dicarbonate in the presence of a base . The removal of the Boc group can be achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .Chemical Reactions Analysis
The Boc group is stable under a variety of conditions, but can be removed using strong acid. This property makes it useful in multi-step synthesis processes, where the Boc group can protect an amino group while other reactions are carried out on the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Compounds containing a Boc group are typically solid at room temperature .Wissenschaftliche Forschungsanwendungen
Applications in Environmental Science
- Biodegradation and Environmental Fate : Certain compounds, similar in complexity to the mentioned chemical, are studied for their biodegradation pathways, which could reveal how such compounds break down in the environment or within biological systems. For example, the study on the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater outlines microbial pathways that could similarly apply to the degradation of complex chemicals, providing insights into environmental remediation strategies (Thornton et al., 2020).
Chemical Synthesis and Drug Development
- Synthesis and Structural Studies : The detailed synthesis of novel compounds, including their structural properties, offers insights into the creation of new drugs or materials with specific functions. For instance, research into substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcases methodologies that could be relevant for synthesizing and studying the structure of complex chemicals (Issac & Tierney, 1996).
Biochemical Applications
- Metabolism and Toxicological Studies : Understanding the metabolic pathways and potential toxic effects of chemicals is crucial for drug development and safety assessments. Research into the metabolism of the aspartyl moiety of aspartame, for instance, demonstrates how specific components of a compound are metabolized and the importance of evaluating the safety of chemical constituents (Ranney & Oppermann, 1979).
Material Science and Engineering
- Functionalization and Surface Modification : The ability to modify the surface properties of materials has vast applications in creating specialized coatings or functional materials. Studies on the sorption of specific compounds to soil and minerals can inform the design of materials with desired environmental interaction properties (Werner et al., 2012).
Pharmacological and Therapeutic Research
- Drug Development and Pharmacokinetics : The pharmacological review of compounds like chlorogenic acid highlights the therapeutic potentials of chemical compounds, including their mechanisms of action and potential health benefits. Such studies can guide the development of new therapeutics based on chemical derivatives (Naveed et al., 2018).
Wirkmechanismus
Target of Action
The tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for amines
Mode of Action
The compound contains a Boc group, which can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group serves as a protective group for amines during chemical reactions, preventing unwanted side reactions . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Action Environment
Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For instance, the addition and removal of the Boc group are both pH-dependent processes . Therefore, changes in pH could influence the compound’s interaction with its targets. Similarly, temperature could affect the compound’s stability and its ability to interact with amines .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-2-phenylpyrimidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-17(2,3)25-16(24)19-12-9-18-14(11-7-5-4-6-8-11)20(15(12)23)10-13(21)22/h4-9H,10H2,1-3H3,(H,19,24)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAQXLKRPCHZQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(N(C1=O)CC(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698266 |
Source


|
| Record name | {5-[(tert-Butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
184710-54-1 |
Source


|
| Record name | {5-[(tert-Butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Acetic acid,[(3,5-dimethylbenzoyl)amino]methoxy-](/img/structure/B573730.png)

